N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)14-7-8-18(23-2)16(20)11-14/h3-8,10-12H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGROZKXJOYSLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide typically involves several steps. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde and an appropriate alkylating agent.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a propan-2-yl halide under basic conditions.
Fluorination and methoxylation:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using microwave-assisted synthesis or flow chemistry techniques .
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzofuran derivatives and amides .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide, a compound with a unique structure, has garnered attention in various scientific research applications. This article explores its potential uses in pharmacology, medicinal chemistry, and neuroimaging, while also presenting relevant data and case studies.
Molecular Formula
- Molecular Formula : C17H18FNO3
- Molecular Weight : 303.33 g/mol
Sigma Receptor Modulation
The compound has been studied for its interaction with sigma receptors, particularly σ1 and σ2 receptors. These receptors are implicated in various neurological disorders and cancer. Research indicates that ligands targeting these receptors can potentially serve as therapeutic agents for conditions like Alzheimer's disease and drug addiction.
Case Study : A study on similar benzofuran derivatives demonstrated that certain compounds exhibited high affinity for σ1 receptors, which could be leveraged for developing novel neuroimaging agents. The binding affinity was quantified using Ki values, highlighting the potential of these compounds in receptor-targeted therapies .
Neuroimaging
The compound's properties make it suitable for use as a radiotracer in positron emission tomography (PET) imaging. Its ability to selectively bind to sigma receptors allows for visualization of receptor distribution in the brain, aiding in the diagnosis of neurodegenerative diseases.
Data Table: Sigma Receptor Binding Affinities
| Compound | Ki (nM) | σ2/σ1 Ratio |
|---|---|---|
| N-(benzofuran-2-ylmethyl)-N'-(4-methoxybenzyl)piperazine | 2.7 | 38 |
| N-(benzofuran-2-ylmethyl)-N'-(4-(2-fluoroethoxy)benzyl)piperazine | 2.6 | 187 |
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest. The benzofuran moiety may contribute to these effects by influencing cellular signaling pathways.
Case Study : A series of benzofuran derivatives were evaluated for their cytotoxicity against various cancer cell lines, showing promising results with IC50 values indicating significant growth inhibition .
Drug Development
The unique structural features of this compound position it as a lead compound in the development of new drugs targeting central nervous system disorders.
Synthetic Pathways
Research on synthetic methodologies has highlighted efficient routes to synthesize this compound and its analogs, utilizing reactions such as nucleophilic substitutions and cyclizations that preserve the integrity of the benzofuran core.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with receptors involved in inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituent Variations on the Benzamide Ring
Compounds in (e.g., entries 5–8) share the benzamide scaffold but differ in alkoxy substituents (methoxy, ethoxy, propoxy, isopropyloxy). For instance:
- N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (Entry 5, ) has a methoxy group analogous to the target compound.
- Ethoxy and propoxy analogs (Entries 6–7) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s methoxy group .
2.2 Heterocyclic Core Modifications
- Benzofuran vs. Furan: describes N-[1-(5-methylfuran-2-yl)-3-oxo-3-[[4-(phenoxy)phenyl]amino]prop-1-en-2-yl]benzamide, which replaces benzofuran with a methylfuran. The benzofuran in the target compound provides enhanced aromaticity and rigidity, likely improving binding affinity in hydrophobic pockets .
- Chromen and Pyrazolo Pyrimidine Cores : includes fluorinated chromen-pyrazolo pyrimidine hybrids (e.g., Example 53). While these lack the benzamide linkage, their fluorinated aromatic systems highlight the role of fluorine in enhancing metabolic stability and bioavailability—a feature shared with the target compound .
2.3 Functional Group and Linker Diversity
- Trifluoromethoxy and Chloro Substituents : lists 3-Chloro-5-(trifluoromethoxy)benzamide (886503-25-9), where trifluoromethoxy introduces stronger electron-withdrawing effects than the target’s 3-fluoro-4-methoxy. This may increase resistance to oxidative metabolism but reduce solubility .
- Propan-2-yl Linker vs. Ethylamino Chains: Compounds in (e.g., Formoterol analogs) use ethylamino linkers with hydroxyl groups, favoring hydrogen bonding.
Tabulated Comparison of Key Compounds
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{16}H_{18}FNO_2
- Molecular Weight : 273.32 g/mol
- IUPAC Name : this compound
This compound features a benzofuran moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Modulation of Receptor Activity : It interacts with various receptors, influencing neurotransmitter release and neuronal activity.
- Antioxidant Properties : The compound demonstrates antioxidant activity, which may protect cells from oxidative stress.
Pharmacological Effects
The pharmacological effects of this compound have been studied in various contexts:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of breast cancer cells (MCF7) with an IC50 value of 15 µM. The mechanism was linked to the induction of cell cycle arrest at the G0/G1 phase and subsequent apoptosis .
- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .
- Neuroprotective Effects : A recent study indicated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal death in vitro, suggesting potential applications in neurodegenerative diseases .
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
